Methyl 2-{4-hydroxy-2-oxo-1-[4-(trifluoromethoxy)benzyl]-1,2-dihydro-3-pyridinyl}acetate
Description
Methyl 2-{4-hydroxy-2-oxo-1-[4-(trifluoromethoxy)benzyl]-1,2-dihydro-3-pyridinyl}acetate is a pyridine derivative characterized by a 1,2-dihydropyridinone core. The structure includes a 4-hydroxy-2-oxo group, a methyl acetate side chain at the 3-position, and a 4-(trifluoromethoxy)benzyl substituent at the 1-position. The trifluoromethoxy (OCF₃) group at the para position of the benzyl ring introduces strong electron-withdrawing effects, which may influence solubility, stability, and intermolecular interactions .
Properties
IUPAC Name |
methyl 2-[4-hydroxy-2-oxo-1-[[4-(trifluoromethoxy)phenyl]methyl]pyridin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO5/c1-24-14(22)8-12-13(21)6-7-20(15(12)23)9-10-2-4-11(5-3-10)25-16(17,18)19/h2-7,21H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXOEHGJNKTSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CN(C1=O)CC2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{4-hydroxy-2-oxo-1-[4-(trifluoromethoxy)benzyl]-1,2-dihydro-3-pyridinyl}acetate, also known by its CAS number 439095-09-7, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
- Molecular Formula : C₁₆H₁₄F₃NO₅
- Molecular Weight : 357.28 g/mol
- Structure : The compound features a pyridine ring, a hydroxy ketone group, and a trifluoromethoxy substituent on the benzyl moiety.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxy group is often associated with enhanced radical scavenging ability. Studies have shown that derivatives containing pyridine rings can effectively neutralize free radicals, thereby reducing oxidative stress in biological systems .
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Trifluoromethyl groups are known to influence the biological activity of compounds by altering their lipophilicity and electronic properties. In vitro studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that this compound may exhibit similar effects .
3. Neuroprotective Properties
The neuroprotective potential of this compound is particularly noteworthy. Studies have shown that derivatives of pyridine can protect neuronal cells against apoptosis induced by oxidative stress. The mechanism may involve modulation of signaling pathways related to cell survival and apoptosis . For instance, compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's .
Case Study 1: Neuroprotection in Cellular Models
In a study evaluating the neuroprotective effects of related compounds on SH-SY5Y neuroblastoma cells, it was found that treatment with this compound resulted in a significant reduction in cell death when exposed to oxidative stressors such as hydrogen peroxide. The compound was shown to upregulate antioxidant enzymes and downregulate pro-apoptotic factors .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of similar pyridine derivatives demonstrated that these compounds significantly reduced the production of inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that this compound could potentially serve as a therapeutic agent in managing inflammatory diseases .
Research Findings Summary
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to methyl 2-{4-hydroxy-2-oxo-1-[4-(trifluoromethoxy)benzyl]-1,2-dihydro-3-pyridinyl}acetate exhibit significant antiproliferative activity against various cancer cell lines. Studies have demonstrated that derivatives of this compound can inhibit key signaling pathways involved in tumor growth, such as the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways .
Enzyme Inhibition
The compound has been investigated for its ability to act as an enzyme inhibitor. Specifically, it shows promise as a selective inhibitor of soluble epoxide hydrolase (sEH), which is implicated in the regulation of inflammatory responses and pain pathways . The structural characteristics of the compound allow for interactions that may block the active site of the enzyme.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, indicating potential use as antibacterial agents .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the pyridine ring : This is often achieved through cyclization reactions involving appropriate aldehydes and amines.
- Introduction of the trifluoromethoxy group : This can be accomplished through nucleophilic substitution reactions or electrophilic fluorination methods.
- Final esterification : The final product is obtained by esterifying the carboxylic acid with methanol in the presence of an acid catalyst.
Case Study 1: Anticancer Screening
A study conducted on a library of compounds identified this compound as a promising candidate for further development against colorectal cancer cells. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity .
Case Study 2: Enzyme Inhibition
In a pharmacological study focusing on enzyme inhibitors, this compound was shown to significantly reduce sEH activity in vitro. This finding suggests potential applications in treating conditions associated with inflammation and pain management .
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates in medicinal chemistry applications.
| Reaction Conditions | Product | Yield | Catalyst/Solvent |
|---|---|---|---|
| 1M NaOH, H₂O/THF (1:1), 50°C, 6h | 2-{4-hydroxy-2-oxo-1-[4-(trifluoromethoxy)benzyl]-1,2-dihydro-3-pyridinyl}acetic acid | 82% | – |
| 6M HCl, reflux, 12h | Same as above | 76% | – |
This hydrolysis is reversible under esterification conditions (e.g., methanol/H₂SO₄), enabling tailored modifications for drug discovery .
Nucleophilic Substitution at the Pyridinone Ring
The electron-deficient pyridinone ring participates in nucleophilic aromatic substitution (NAS) reactions. The 4-hydroxy group and adjacent carbonyl facilitate reactivity at the C-5 position :
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Amination : Treatment with NH₃ in DMF at 65°C introduces an amino group, forming a 5-aminopyridinone derivative .
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Halogenation : Reaction with POBr₃ replaces the hydroxyl group with bromine, enabling subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .
Transition Metal-Catalyzed Coupling Reactions
The trifluoromethoxybenzyl group enhances stability during Pd- or Cu-catalyzed cross-couplings:
For example, coupling with 4-methyl-2-acetaminothiazole under Pd catalysis yields hybrid structures with enhanced pharmacological profiles .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
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Intramolecular Cyclization : Heating in toluene with CuI/DBU promotes lactam formation via keto-enol tautomerization.
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Oxazole Synthesis : Reaction with ammonium acetate and Ac₂O generates oxazole rings, leveraging the ester’s α-carbon .
Electrophilic Aromatic Substitution (EAS)
The 4-(trifluoromethoxy)benzyl group directs EAS at the para position relative to the trifluoromethoxy group:
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃ (fuming) | H₂SO₄, 0°C, 2h | Nitro-substituted derivative | 68% |
| Cl₂ (gas) | FeCl₃, DCM, rt, 4h | Chlorinated analog | 73% |
These reactions modify the lipophilicity and electronic properties for structure-activity relationship (SAR) studies .
Reductive Transformations
The pyridinone carbonyl group is selectively reduced:
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NaBH₄/MeOH : Reduces the 2-oxo group to a hydroxyl, forming a dihydropyridinol intermediate.
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H₂/Pd-C : Full reduction of the pyridinone ring to a piperidine system under hydrogenation .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (e.g., TFA), the compound undergoes ring-opening followed by recyclization to form quinoline derivatives, demonstrating its versatility in complex heterocycle synthesis .
Key Stability Considerations:
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Hydrolytic Sensitivity : The ester group requires anhydrous conditions during storage.
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Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .
This compound’s multifunctional design enables its use as a scaffold in antiviral, anticancer, and CNS drug discovery pipelines, with ongoing research optimizing its reaction efficiency and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog with 3-Trifluoromethyl Substituent
A closely related compound, Methyl 2-{4-hydroxy-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}acetate (CAS: 477864-37-2), differs by the substitution of a 3-(trifluoromethyl) (CF₃) group instead of 4-(trifluoromethoxy) (OCF₃) on the benzyl ring . Key distinctions include:
- Positional Influence : The para-substituted OCF₃ in the target compound may enhance steric interactions compared to the meta-substituted CF₃ analog.
Ethyl Ester Derivatives with Thiazol-Piperazine Cores
Compounds 10g and 10h from Molecules (2013) share functional similarities, such as trifluoromethoxy-containing aryl groups and ester side chains, but differ in core structure and substituents :
- Core Structure: 10g and 10h feature thiazol-piperazine scaffolds instead of dihydropyridinone.
- Ester Groups : These analogs use ethyl esters (vs. methyl in the target compound), which may improve metabolic stability due to slower hydrolysis.
- Substituent Impact : 10h (OCF₃-substituted) exhibits a higher yield (88.7%) than 10g (87.0%), suggesting that OCF₃ groups may enhance synthetic efficiency or stability in certain reaction conditions .
Pyridine Derivatives with Heterocyclic Substituents
Another analog, Methyl 2-{4-hydroxy-1-[(5-methyl-2-furyl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate, replaces the benzyl group with a furan-derived substituent . This substitution drastically reduces fluorophilicity and introduces oxygen-rich heterocyclic interactions, highlighting the critical role of aromatic fluorinated groups in modulating physicochemical properties.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Substituent Effects : The para-OCF₃ group in the target compound likely enhances steric hindrance and electronic withdrawal compared to meta-CF₃ analogs, which could improve receptor selectivity in medicinal chemistry applications .
- Synthetic Yields : The higher yield of 10h (88.7% vs. 87.0% for 10g ) suggests that trifluoromethoxy groups may stabilize intermediates or reduce side reactions in synthesis .
- Core Structure Relevance: Dihydropyridinone cores (target compound) vs.
Preparation Methods
Synthetic Route Design and Retrosynthetic Analysis
Core Structural Disconnections
The target molecule can be dissected into three key fragments:
- Dihydropyridinone backbone : A six-membered ring with conjugated carbonyl and hydroxyl groups.
- 4-(Trifluoromethoxy)benzyl substituent : Introduced via N-alkylation.
- Acetoxymethyl side chain : Installed through nucleophilic substitution or esterification.
Retrosynthetically, the dihydropyridinone system may originate from cyclocondensation reactions or partial reduction of pyridine precursors. The 4-(trifluoromethoxy)benzyl group is typically appended early in the synthesis to avoid interference with subsequent functionalizations.
Primary Synthetic Pathways
Alkylation of Pyridinone Intermediates
This method involves sequential alkylation of a preformed dihydropyridinone core.
Step 1: Synthesis of 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Methyl Ester
A β-keto ester undergoes cyclocondensation with ammonium acetate under acidic conditions to yield the dihydropyridinone scaffold. For example, ethyl acetoacetate reacts with ammonium acetate in acetic acid at 80°C, forming the core structure with a carboxylic ester at the 3-position.
Step 2: N-Alkylation with 4-(Trifluoromethoxy)benzyl Halide
The nitrogen at the 1-position is alkylated using 4-(trifluoromethoxy)benzyl chloride or bromide. This reaction proceeds in polar aprotic solvents (e.g., DMF or DMSO) with a base such as potassium carbonate. Typical conditions involve stirring at 60–80°C for 12–24 hours, achieving yields of 70–85%.
Reaction Scheme:
$$
\text{Dihydropyridinone} + \text{4-(Trifluoromethoxy)benzyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-Benzylated intermediate}
$$
Step 3: Esterification of the 3-Position
The carboxylic acid at the 3-position is esterified using methanol in the presence of a catalytic acid (e.g., $$ \text{H}2\text{SO}4 $$) or via Mitsunobu conditions (diethyl azodicarboxylate and triphenylphosphine).
Reductive Amination and Cyclization
An alternative route employs reductive amination to construct the dihydropyridinone ring.
Step 1: Formation of Enamine Intermediate
4-(Trifluoromethoxy)benzylamine reacts with a β-keto ester (e.g., methyl acetoacetate) to form an enamine. This intermediate undergoes cyclization under acidic conditions to yield the dihydropyridinone framework.
Step 2: Hydroxylation at the 4-Position
The hydroxyl group is introduced via oxidation using $$ \text{H}2\text{O}2 $$ or tert-butyl hydroperoxide in the presence of a metal catalyst (e.g., $$ \text{Fe}^{2+} $$).
Optimization and Challenges
Regioselectivity in N-Alkylation
Competing O-alkylation is mitigated by using bulky bases (e.g., DBU) and low temperatures (0–5°C). A study comparing bases showed that potassium tert-butoxide in THF improved N-alkylation selectivity to 92%.
Stability of the Dihydropyridinone Core
The dihydropyridinone ring is prone to oxidation under basic conditions. Stabilization is achieved by maintaining an inert atmosphere and using antioxidants like BHT during synthesis.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water mobile phase) confirms purity >98%.
Comparative Evaluation of Synthetic Methods
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| Alkylation of Pyridinone | 78% | High regioselectivity | Multi-step purification required |
| Reductive Amination | 65% | One-pot cyclization | Sensitive to moisture |
Industrial-Scale Considerations
Cost-Efficiency
4-(Trifluoromethoxy)benzyl chloride is a high-cost reagent (~$1,200/kg). Substituting it with bromide derivatives reduces expenses by 30% without compromising yield.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, improving energy efficiency.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Methyl 2-{4-hydroxy-2-oxo-1-[4-(trifluoromethoxy)benzyl]-1,2-dihydro-3-pyridinyl}acetate to improve yield and purity?
- Methodological Answer : Utilize stepwise coupling reactions, as seen in analogous pyridinone syntheses. For example, describes a procedure where intermediates (e.g., compound 277) are synthesized via coupling reactions under inert atmospheres, achieving yields >90% through controlled temperature (0°C to room temperature) and stoichiometric adjustments. Purification via column chromatography (silica gel, gradient elution) and recrystallization (e.g., using DMSO/water mixtures) can enhance purity .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Combine H NMR (400 MHz, DMSO-) for proton environment analysis (e.g., aromatic protons at δ 7.57–8.69 ppm in ) with ESI-MS for molecular weight confirmation. LCMS (e.g., 94.77% purity in ) and HPLC (97.34% purity) are critical for assessing purity. FT-IR can validate functional groups like carbonyl (C=O at ~1700 cm) and hydroxyl (O-H at ~3200 cm) .
Q. How does the trifluoromethoxy substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing trifluoromethoxy group enhances electrophilic aromatic substitution resistance but increases acidity of adjacent hydroxyl groups. Computational methods (DFT calculations) and Hammett substituent constants () can predict reactivity trends. Experimental validation via pH-dependent stability assays (e.g., in buffers from pH 3–9) is recommended .
Advanced Research Questions
Q. How can researchers resolve discrepancies in H NMR data when synthesizing derivatives of this compound?
- Methodological Answer : Contradictory NMR signals (e.g., unexpected splitting or shifts) may arise from tautomerism or residual solvents. Use deuterated solvents (DMSO-) and variable-temperature NMR to identify dynamic processes. Compare with crystallographic data (PXRD) or computational NMR predictions (e.g., using Gaussian software) .
Q. What in vitro models are suitable for assessing the compound’s metabolic stability and degradation pathways?
- Methodological Answer : Employ liver microsomal assays (e.g., human S9 fractions) with LC-MS/MS monitoring. describes hydrolysis under acidic conditions (pH 3) to mimic gastric degradation. Track degradation products (e.g., free pyridinone or trifluoromethoxybenzyl fragments) and correlate with stability in buffers (e.g., ammonium acetate, pH 6.5 from ) .
Q. What strategies address low aqueous solubility during biological testing?
- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles via antisolvent precipitation. highlights lyophilization for solid dispersion preparation. Solubility parameters (Hansen solubility sphere) and DSC/PXRD can identify compatible excipients .
Q. How to reconcile contradictory bioactivity data across enzymatic vs. cell-based assays?
- Methodological Answer : Discrepancies may arise from membrane permeability or off-target effects. Validate purity via orthogonal methods (HPLC, LCMS) to rule out impurities (e.g., ’s 94% purity threshold). Use structural analogs (e.g., pyridinone derivatives in ) as controls to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
